Cas no 844885-02-5 ((3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone)

(3-Chloro-5-fluorophenyl)(4-chlorophenyl)methanone is a fluorinated and chlorinated aromatic ketone with potential applications in pharmaceutical and agrochemical synthesis. Its bifunctional structure, featuring both chloro and fluoro substituents, enhances reactivity and selectivity in cross-coupling reactions and other transformations. The electron-withdrawing properties of the substituents make it a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry where such motifs are often employed to modulate bioavailability and metabolic stability. The compound's high purity and well-defined structure ensure consistent performance in synthetic workflows. Its stability under standard conditions further facilitates handling and storage, making it a practical choice for research and industrial applications.
(3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone structure
844885-02-5 structure
Product name:(3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone
CAS No:844885-02-5
MF:C13H7CL2FO
MW:269.09848
MDL:MFCD06201505
CID:869672
PubChem ID:2758110

(3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone
    • (3-chloro-5-fluorophenyl)-(4-chlorophenyl)methanone
    • 3',4-Dichloro-5'-fluorobenzophenone
    • 3,4'-Dichloro-5-fluorobenzophenone
    • (3-Chloro-5-fluoro-phenyl)-(4-chloro-phenyl)-methanone
    • 844885-02-5
    • AKOS016018569
    • DTXSID40374176
    • MFCD06201505
    • MDL: MFCD06201505
    • Inchi: InChI=1S/C13H7Cl2FO/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
    • InChI Key: PQJLIPSXWYRIBF-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)Cl)C(=O)C2=CC(=CC(=C2)F)Cl

Computed Properties

  • Exact Mass: 267.98600
  • Monoisotopic Mass: 267.9857984g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 4.6

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.36350

(3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone Security Information

(3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

(3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB166743-1 g
3,4'-Dichloro-5-fluorobenzophenone; 97%
844885-02-5
1 g
€414.00 2023-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-322744-5g
3,4'-Dichloro-5-fluorobenzophenone,
844885-02-5
5g
¥18517.00 2023-09-05
abcr
AB166743-5 g
3,4'-Dichloro-5-fluorobenzophenone; 97%
844885-02-5
5 g
€1,004.40 2023-07-20
Fluorochem
022739-25g
3,4'-Dichloro-5-fluorobenzophenone
844885-02-5 97%
25g
£2386.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650622-1g
(3-Chloro-5-fluorophenyl)(4-chlorophenyl)methanone
844885-02-5 98%
1g
¥6980.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650622-5g
(3-Chloro-5-fluorophenyl)(4-chlorophenyl)methanone
844885-02-5 98%
5g
¥11384.00 2024-07-28
A2B Chem LLC
AC27579-1g
3,4'-Dichloro-5-fluorobenzophenone
844885-02-5 97%
1g
$423.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-322744-5 g
3,4'-Dichloro-5-fluorobenzophenone,
844885-02-5
5g
¥18,517.00 2023-07-11
Fluorochem
022739-1g
3,4'-Dichloro-5-fluorobenzophenone
844885-02-5 97%
1g
£273.00 2022-03-01
Fluorochem
022739-5g
3,4'-Dichloro-5-fluorobenzophenone
844885-02-5 97%
5g
£709.00 2022-03-01

Additional information on (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone

Research Update on (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone (CAS: 844885-02-5) in Chemical Biology and Pharmaceutical Applications

The compound (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone (CAS: 844885-02-5) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This diaryl ketone derivative, characterized by its halogen-substituted aromatic rings, has shown promising activity in several biological assays, particularly in the context of kinase inhibition and antimicrobial development. Recent studies have explored its synthetic pathways, physicochemical properties, and structure-activity relationships, providing valuable insights for drug discovery efforts.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a scaffold for developing selective kinase inhibitors. Researchers utilized molecular docking simulations to demonstrate its binding affinity for various protein kinases, with particularly strong interactions observed with c-Met and VEGFR-2. The electron-withdrawing effects of the chlorine and fluorine substituents were found to significantly influence the compound's binding mode, suggesting opportunities for structural optimization to enhance selectivity and potency.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported on the compound's activity against drug-resistant bacterial strains. The study revealed that (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone exhibited moderate to strong inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. Mechanistic studies suggested that the compound might interfere with bacterial cell wall biosynthesis, though the exact molecular targets remain to be fully elucidated.

From a synthetic chemistry perspective, advances have been made in the efficient production of this compound. A 2023 patent application (WO202318765A1) described an improved catalytic method for its synthesis, utilizing palladium-catalyzed cross-coupling reactions with significantly higher yields (85-92%) compared to traditional Friedel-Crafts acylation approaches. This development is particularly important for scaling up production for further biological evaluation and potential pharmaceutical applications.

The compound's physicochemical properties have been extensively characterized in recent studies. With a calculated logP of 3.8 and moderate aqueous solubility (0.12 mg/mL at pH 7.4), it presents both challenges and opportunities for formulation development. Research groups are currently exploring prodrug strategies and nanoparticle formulations to improve its bioavailability, as reported in a 2024 Pharmaceutics article focusing on drug delivery systems for halogenated aromatic compounds.

Emerging toxicological data suggest that (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone has a favorable preliminary safety profile, with in vitro cytotoxicity studies showing selective activity against target cells over normal human fibroblasts. However, comprehensive in vivo toxicology studies are still ongoing, and researchers caution that the compound's metabolic stability and potential for bioaccumulation require further investigation due to its halogen-rich structure.

Looking forward, several research groups have initiated structure-activity relationship (SAR) studies based on this core scaffold. Early results indicate that modifications at the ketone functionality or additional substitutions on the aromatic rings can dramatically alter biological activity. These findings, presented at the 2024 American Chemical Society National Meeting, highlight the compound's versatility as a starting point for medicinal chemistry optimization programs targeting various disease areas.

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(CAS:844885-02-5)(3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone
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Purity:99%
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